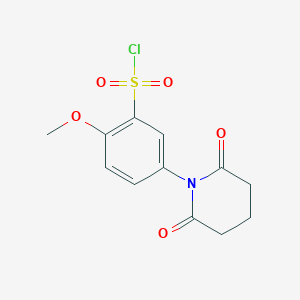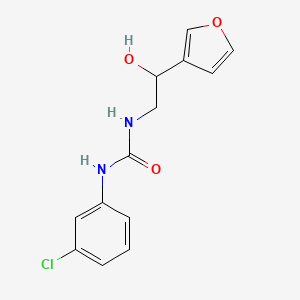![molecular formula C15H16N2O4S2 B2604306 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide CAS No. 922553-54-6](/img/structure/B2604306.png)
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydrobenzo[f][1,4]oxazepin-7-yl group attached to a thiophene-2-sulfonamide group via an amide linkage. The exact crystal structure would require further analysis.Scientific Research Applications
1. Ocular Carbonic Anhydrase Inhibitors
Derivatives of benzo[b]thiophene-2-sulfonamide, closely related to the queried compound, have shown potential as topically active inhibitors of ocular carbonic anhydrase, beneficial in treating glaucoma. Compounds like 6-hydroxybenzo[b]thiophene-2-sulfonamide demonstrated significant ocular hypotensive effects in animal models (Graham et al., 1989).
2. Antimicrobial and Antiproliferative Agents
N-ethyl-N-methylbenzenesulfonamide derivatives, similar in structure, have been synthesized with various biologically active moieties. These compounds showed significant cytotoxic activities against different human cell lines and potent antimicrobial properties. Some derivatives exhibited notable cytotoxic activity against lung and liver cancer cell lines (Abd El-Gilil, 2019).
3. Novel β-Lactam and Thiazolidine Compounds
Biologically active derivatives involving tetrahydrobenzothiophene have been synthesized, showing significant activities against bacterial and fungal strains. These compounds could be potential candidates for developing new antimicrobial agents (Babu et al., 2012).
4. Carbonic Anhydrase Inhibitors
Primary sulfonamides, closely related to the query, have been used to develop [1,4]oxazepine-based carbonic anhydrase inhibitors. These compounds showed strong inhibition of human carbonic anhydrases, which are therapeutically relevant in conditions like glaucoma and some cancers (Sapegin et al., 2018).
5. Antibacterial Heterocyclic Compounds
Research on synthesizing new heterocyclic compounds containing a sulfonamido moiety has shown promising antibacterial properties. Some of these compounds exhibited high antibacterial activities, suggesting their potential as novel antibacterial agents (Azab et al., 2013).
Mechanism of Action
properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-2-17-7-8-21-13-6-5-11(10-12(13)15(17)18)16-23(19,20)14-4-3-9-22-14/h3-6,9-10,16H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXFFGRXDXGKOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B2604224.png)


![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanyl-N-[(Z)-3-phenylprop-2-enyl]pyridine-3-carboxamide](/img/structure/B2604231.png)


![1-[3-(4-Carbamoylphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2604235.png)




![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2604244.png)

